molecular formula C5H11N3O2 B130581 Ethyl 3-amino-3-hydrazinylidenepropanoate CAS No. 155053-64-8

Ethyl 3-amino-3-hydrazinylidenepropanoate

Cat. No.: B130581
CAS No.: 155053-64-8
M. Wt: 145.16 g/mol
InChI Key: FTLCBIIGDQBECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-hydrazinylidenepropanoate is a chemical compound with the molecular formula C5H11N3O2 It is known for its unique structure, which includes both amino and hydrazinylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-hydrazinylidenepropanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-hydrazinylidenepropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydrazinylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 3-amino-3-hydrazinylidenepropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-hydrazinylidenepropanoate involves its interaction with specific molecular targets and pathways. The amino and hydrazinylidene groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl 3-amino-3-hydrazinylidenepropanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-phenylpropanoate: This compound has a phenyl group instead of a hydrazinylidene group, leading to different chemical properties and applications.

    Ethyl 3-amino-3-methylpropanoate:

    Ethyl 3-amino-3-hydroxypropanoate: The hydroxyl group introduces different chemical behavior and biological activities.

The uniqueness of this compound lies in its combination of amino and hydrazinylidene groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-amino-3-hydrazinylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCBIIGDQBECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399176
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155053-64-8
Record name ethyl 3-amino-3-hydrazinylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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